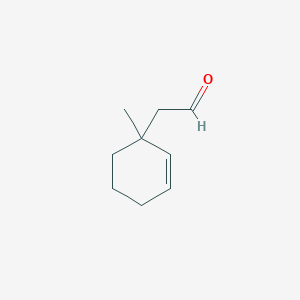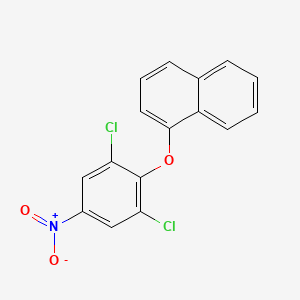
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is an organic compound with the chemical formula C10H11Cl3. It is a derivative of benzene, characterized by the presence of three methyl groups and one trichloromethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbon family and is known for its distinct chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- typically involves the chlorination of 1,2,4-trimethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrially, Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can be produced by the catalytic chlorination of 1,2,4-trimethylbenzene. The process involves the use of a catalyst, such as ferric chloride (FeCl3), to enhance the reaction rate and yield. The reaction is conducted in a chlorination reactor, where the temperature and pressure are carefully controlled to optimize the production of the desired compound.
Types of Reactions:
Oxidation: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, where the trichloromethyl group can be reduced to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. For example, nitration of the compound can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of 1,2,4-trimethylbenzene.
Substitution: Formation of nitro derivatives.
Scientific Research Applications
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Benzene, 1,2,4-trimethyl-:
Benzene, 1,2,5-trimethyl-: Another isomer of trimethylbenzene with different substitution patterns.
Benzene, 1,3,5-trimethyl-:
Uniqueness: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its analogs.
Properties
CAS No. |
58085-75-9 |
|---|---|
Molecular Formula |
C10H11Cl3 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-(trichloromethyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
WKOHTUHEMKQCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)

![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
